molecular formula C9H10N2O3 B1296022 N-(1,3-benzodioxol-5-ylmethyl)urea CAS No. 65609-28-1

N-(1,3-benzodioxol-5-ylmethyl)urea

Cat. No.: B1296022
CAS No.: 65609-28-1
M. Wt: 194.19 g/mol
InChI Key: HDXQGGUSJKXTNQ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)urea: is an organic compound with the molecular formula C₉H₁₀N₂O₃ and a molecular weight of 194.19 g/mol It is characterized by the presence of a benzodioxole ring attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-ylmethyl)urea typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with urea under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: N-(1,3-benzodioxol-5-ylmethyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)urea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)carbamate
  • N-(1,3-benzodioxol-5-ylmethyl)thiourea
  • N-(1,3-benzodioxol-5-ylmethyl)guanidine

Comparison: N-(1,3-benzodioxol-5-ylmethyl)urea is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)urea is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antiviral properties. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a benzodioxole moiety linked to a urea functional group. This structural configuration is believed to play a significant role in its biological interactions.

Antiviral Activity

Research has indicated that derivatives of this compound may exhibit antiviral properties. A study evaluated several urea derivatives for their effectiveness against herpes simplex virus type 1 (HSV-1). The results showed that many compounds had no significant anti-HSV-1 activity (EC50 > 100 µM) or cytotoxicity (CC50 > 200 µM), suggesting that structural modifications are critical for enhancing biological activity .

Table 1: Antiviral Activity of Urea Derivatives

CompoundEC50 (µM)CC50 (µM)Activity
5a>100>200None
5b>100>200None
13k16.721.0High
13o16.1-High

Anticancer Activity

The anticancer potential of this compound has also been explored. A related compound, identified as BPU (1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea), demonstrated significant cytotoxic effects across various cancer cell lines, including Jurkat, HeLa, and MCF-7 cells. The IC50 values ranged from approximately 4.64 µM for Jurkat cells, indicating strong antiproliferative activity .

Case Study: BPU as an Anticancer Agent

In a study assessing BPU's effects on cell proliferation and apoptosis:

  • Cell Lines Used : Jurkat, HeLa, MCF-7
  • IC50 Values : Jurkat (4.64 ± 0.08 µM), HeLa and MCF-7 exhibited higher IC50 values.
  • Mechanism : BPU induced cell cycle arrest in the sub-G1 phase and inhibited angiogenesis via CAM assays.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. For instance, the introduction of different substituents on the urea moiety can enhance its binding affinity to target proteins involved in cancer progression or viral replication.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Urea Group VariationAlters binding affinity
Benzodioxole SubstituentsEnhances potency

Properties

IUPAC Name

1,3-benzodioxol-5-ylmethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c10-9(12)11-4-6-1-2-7-8(3-6)14-5-13-7/h1-3H,4-5H2,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXQGGUSJKXTNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90984183
Record name N-[(2H-1,3-Benzodioxol-5-yl)methyl]carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90984183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65609-28-1
Record name NSC121312
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121312
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(2H-1,3-Benzodioxol-5-yl)methyl]carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90984183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

61.5 ml of 5N HCl was added within 30 minutes to a stirred emulsion of 38.51 ml (300 mM) of 97% piperonylamine and 20.40 g of sodium cyanate in 500 ml of water. After stirring overnight the foamy solid is collected, dried, suspended in 500 ml of ether and collected again: 52.57 g (90.2%) of urea with a melting point of 183-84° C.
Name
Quantity
61.5 mL
Type
reactant
Reaction Step One
Quantity
38.51 mL
Type
reactant
Reaction Step One
Name
sodium cyanate
Quantity
20.4 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

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